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  • Product: [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
  • CAS: 553630-41-4

Core Science & Biosynthesis

Foundational

Architecting Thiazole Scaffolds: A Technical Guide to[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic Acid

As drug discovery pivots toward increasingly complex metabolic and inflammatory targets, the strategic selection of chemical building blocks dictates the success of downstream lead optimization. [4-(4-Chloro-phenyl)-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex metabolic and inflammatory targets, the strategic selection of chemical building blocks dictates the success of downstream lead optimization. [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS: 553630-41-4) represents a highly privileged pharmacophore scaffold[1]. By integrating a bioisosteric thiazole core with specific hydrophobic and electrostatic appendages, this molecule serves as a critical intermediate in the synthesis of nuclear receptor agonists (such as PPARδ modulators) and non-steroidal anti-inflammatory drugs (NSAIDs)[2].

This whitepaper provides an in-depth technical analysis of its structural biology, physicochemical profile, and validated synthetic methodologies, designed specifically for application scientists and synthetic chemists.

Structural Biology & Pharmacophore Logic

The architectural brilliance of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid lies in its tripartite functional design, which mimics endogenous lipid ligands while offering superior metabolic stability.

  • The Thiazole Core: Acts as a rigid, planar bioisostere for amide or phenyl rings. Its electron-rich nature facilitates π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within target receptor binding pockets.

  • The 4-Chlorophenyl Appendage: The para-chloro substitution provides a precise vector for anchoring into deep, lipophilic sub-pockets. The halogen atom enhances metabolic resistance against cytochrome P450-mediated oxidation compared to an unsubstituted phenyl ring.

  • The 5-Acetic Acid Moiety: Serves as the primary electrostatic anchor. At physiological pH, the deprotonated carboxylate forms critical hydrogen-bonding networks with basic residues (like Arginine or Histidine) in the activation function-2 (AF-2) helix of nuclear receptors.

Binding M Target Scaffold [4-(4-Chloro-phenyl)-2-methyl -thiazol-5-yl]-acetic acid H 4-Chlorophenyl Group M->H T Thiazole Core M->T A Acetic Acid Moiety M->A R1 Hydrophobic Pocket (Lipophilic Anchoring) H->R1 Anchoring R2 Pi-Pi Stacking (Aromatic Orientation) T->R2 Orientation R3 H-Bonding Network (Electrostatic Activation) A->R3 Activation

Fig 1: Pharmacophore mapping and receptor binding logic of the target scaffold.

Physicochemical Profiling

Understanding the physicochemical boundaries of this intermediate is essential for optimizing downstream reactions, particularly regarding solvent selection and purification strategies. The table below summarizes the core quantitative data[3],[1].

PropertyValue
IUPAC Name 2-[4-(4-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
CAS Registry Number 553630-41-4
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 267.73 g/mol
Predicted Boiling Point 461.8 ± 40.0 °C
Predicted Density 1.386 ± 0.06 g/cm³
SMILES String O=C(O)Cc1sc(C)nc1-c2ccc(Cl)cc2
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)

Synthetic Methodology: The Hantzsch Thiazole Workflow

The most robust and scalable route to synthesize this compound is via the Hantzsch Thiazole Synthesis [2]. This convergent approach utilizes thioacetamide and an α -haloketone derivative to construct the functionalized heterocycle in a single, highly efficient step.

Protocol 3.1: Hantzsch Cyclocondensation
  • Step 1 (Preparation): Dissolve 1.0 equivalent of thioacetamide and 1.05 equivalents of ethyl 3-bromo-4-(4-chlorophenyl)-4-oxobutanoate in anhydrous ethanol (0.5 M concentration).

    • Causality: Ethanol is selected because its dielectric constant perfectly balances the solubility of both precursors while stabilizing the polar transition state during the initial nucleophilic attack by the sulfur atom. Its 78°C boiling point is ideal for driving the subsequent cyclodehydration step without thermally degrading the ester.

  • Step 2 (Reflux): Heat the reaction mixture to reflux for 4 to 6 hours under an inert nitrogen atmosphere.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the UV-active α -bromo ketone spot confirms the reaction's completion. If the starting material persists after 6 hours, the imine formation step has stalled; add 0.1 equivalents of glacial acetic acid to catalyze the condensation.

  • Step 3 (Isolation): Concentrate the solvent in vacuo, neutralize the residue with saturated aqueous NaHCO₃, and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the intermediate thiazole ester.

Protocol 3.2: Saponification & Crystallization
  • Step 1 (Hydrolysis): Dissolve the crude thiazole ester in a 3:1 mixture of Methanol:Tetrahydrofuran (THF). Add 2.0 equivalents of 2M aqueous NaOH.

    • Causality: The biphasic-like nature of the molecule requires a mixed solvent system. THF ensures the lipophilic 4-chlorophenyl-thiazole core remains fully solvated, while methanol acts as a miscible bridge for the aqueous hydroxide to execute the nucleophilic acyl substitution at the ester carbonyl.

  • Step 2 (Acidification): Stir at ambient temperature for 2 hours. Evaporate the organic volatiles under reduced pressure. Dilute the remaining aqueous layer with distilled water and cool to 0°C. Slowly add 1M HCl dropwise until the pH reaches 3.0.

    • Self-Validation Check: The target compound will precipitate as a distinct white or off-white solid at its isoelectric point. If an oily emulsion forms instead of a solid, the pH has not fully crossed the threshold, or impurities are crashing out. Continue dropwise addition of HCl until a sharp phase break and crystallization occur.

  • Step 3 (Filtration): Filter the precipitate via vacuum filtration, wash thoroughly with ice-cold water to remove inorganic salts, and dry under high vacuum at 45°C for 12 hours.

Synthesis A Thioacetamide (2-Methyl Source) C Cyclocondensation (EtOH, Reflux, 6h) A->C B Ethyl 3-bromo-4-(4-chlorophenyl) -4-oxobutanoate B->C D Thiazole Ester Intermediate C->D E Saponification (NaOH/MeOH/THF) D->E F Target Compound: [4-(4-Chloro-phenyl)-2-methyl -thiazol-5-yl]-acetic acid E->F

Fig 2: Hantzsch thiazole synthesis workflow for the target compound.

Analytical Validation Protocol

To ensure the structural integrity and purity of the synthesized batch before deployment in downstream bioassays or further coupling reactions, a rigid analytical pipeline must be enforced.

  • Step 1 (LC-MS Profiling): Subject the dissolved sample (in LC-MS grade Methanol) to Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

    • Self-Validation Check: The target mass is 267.73 g/mol . You must observe the [M+H]+ peak at m/z 268. If a dominant peak at m/z 290 is observed, incomplete desalting has occurred (Sodium adduction [M+Na]+ ). The batch must be re-suspended in water, re-acidified, and extracted with ethyl acetate.

  • Step 2 (NMR Spectroscopy): Acquire ¹H and ¹³C NMR spectra using DMSO- d6​ as the solvent.

    • Causality: DMSO- d6​ is chosen over CDCl₃ because the free carboxylic acid moiety often causes line broadening and poor solubility in non-polar halogenated solvents. The ¹H NMR spectrum must show a distinct singlet near 2.6 ppm corresponding to the 2-methyl group, a singlet near 3.8 ppm for the methylene protons of the acetic acid, and an integration of 4 protons in the aromatic region (7.4 - 7.6 ppm) exhibiting an AA'BB' splitting pattern characteristic of the para-substituted chlorophenyl ring.

Analytical Start Crude Synthetic Batch HPLC HPLC Purification (C18 Column, MeCN/H2O) Start->HPLC LCMS LC-MS Analysis ESI+ m/z 268 [M+H]+ HPLC->LCMS NMR 1H & 13C NMR (DMSO-d6) HPLC->NMR Release Validated Compound Release LCMS->Release NMR->Release

Fig 3: Downstream analytical validation pipeline ensuring structural integrity.

References

  • ChemicalBook. "[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid - Properties and Structure." ChemicalBook Database.
  • NextSDS. "4-(4-CHLOROPHENYL)-2-METHYL-1,3-THIAZOL-5-YL]ACETIC ACID — Chemical Substance Information." NextSDS Regulatory Database.
  • Brown, K., et al. "Nonsteroidal antiinflammatory agents. 1. 2,4-Diphenylthiazole-5-acetic acid and related compounds." ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the thiazole derivative, [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid. Thiazole moietie...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thiazole derivative, [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid. Thiazole moieties are significant structural components in a vast array of pharmaceuticals, making this class of compounds a subject of considerable interest in medicinal chemistry and drug development.[1][2][3][4] This document outlines the core physicochemical properties, a plausible synthetic route based on established methodologies, detailed characterization protocols, and a discussion of potential biological activities based on structurally related compounds.

Core Compound Identification

The compound of interest is [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid. A summary of its key identifiers is presented below.

IdentifierValueSource
IUPAC Name [4-(4-chlorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid-
CAS Number 553630-41-4[5]
Molecular Formula C12H10ClNO2S[5][6]
Molecular Weight 267.73 g/mol [5][6]
Proposed Synthesis: The Hantzsch Thiazole Synthesis

A reliable and high-yielding method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1][7][8] This reaction involves the cyclization of an α-haloketone with a thioamide.[1][7] For the target compound, this would involve the reaction of ethyl 2-chloro-4-(4-chlorophenyl)-3-oxobutanoate with thioacetamide.

Reaction Mechanism: The Hantzsch synthesis proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[1]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[1]

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[1]

A subsequent hydrolysis of the resulting ester would yield the final carboxylic acid product.

Hantzsch_Synthesis_Workflow reagents Ethyl 2-chloro-4-(4-chlorophenyl)-3-oxobutanoate + Thioacetamide reaction_step Hantzsch Thiazole Synthesis reagents->reaction_step intermediate Ethyl [4-(4-chlorophenyl)-2-methyl- thiazol-5-yl]acetate reaction_step->intermediate hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O, then H⁺) intermediate->hydrolysis product [4-(4-Chloro-phenyl)-2-methyl- thiazol-5-yl]-acetic acid hydrolysis->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocols

This protocol is a generalized framework. Optimization of reaction times, temperatures, and purification methods may be necessary.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-chloro-4-(4-chlorophenyl)-3-oxobutanoate and an equimolar amount of thioacetamide in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it.

  • Extraction: Concentrate the mixture under reduced pressure. Add water and extract the product with a suitable organic solvent like diethyl ether.[3]

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester. Purify the ester using column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat to reflux until the hydrolysis is complete (monitored by TLC).

  • Isolation: Cool the mixture, acidify with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum.

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number, environment, and connectivity of protons.[9]

    • ¹³C NMR: To identify the different carbon environments within the molecule.[9][10]

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9]

  • Mass Spectrometry (MS):

    • To determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS).[9]

    • Sample Preparation (ESI): Prepare a dilute solution (10-50 µM) of the compound in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ftir FTIR Spectroscopy start->ftir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ftir->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: Workflow for the structural characterization of the synthesized compound.

Potential Biological Activity and Applications

While specific biological data for [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is not extensively documented in publicly available literature, the thiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][4] Structurally similar 4-phenylthiazole derivatives have demonstrated a variety of pharmacological effects, including:

  • Anti-inflammatory and Analgesic Properties: Some 4-phenylthiazole analogs have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), showing potential in the treatment of pain and inflammation.[11][12]

  • Anticancer Activity: Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.[4][13][14]

  • Antimicrobial Activity: The thiazole ring is a core component of some antimicrobial agents, and various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3][4][13]

  • Anthelmintic Activity: Certain 2-amino substituted 4-phenyl thiazole derivatives have shown significant anthelmintic activity.[15]

The presence of the 4-chlorophenyl group and the acetic acid side chain on the target molecule provides avenues for further functionalization and modulation of its pharmacokinetic and pharmacodynamic properties, making it an interesting candidate for further investigation in drug discovery programs.

Conclusion

[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a thiazole derivative with potential for further exploration in medicinal chemistry. This guide has provided its key chemical identifiers, a plausible and well-established synthetic route via the Hantzsch synthesis, and standard protocols for its characterization. Based on the known biological activities of structurally related compounds, this molecule represents a promising scaffold for the development of new therapeutic agents. Further research is warranted to synthesize and evaluate its specific biological profile.

References

  • BenchChem. (n.d.). Comparative Guide to the Bioactivity of 4-Phenylthiazole Derivatives: Elucidating the Potential Mechanism of Action of Thiazole.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • ChemicalBook. (n.d.). [4-(4-CHLORO-PHENYL)-2-METHYL-THIAZOL-5-YL]-ACETIC ACID.
  • PubMed Central (PMC). (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors.
  • PubMed. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors.
  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone Derivatives.
  • NIScPR. (n.d.). Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents.
  • BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.
  • SCIRP. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities.
  • MDPI. (2024). DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative.
  • PubMed Central (PMC). (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity.
  • Semantic Scholar. (2013). Synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivative; their antibacterial and anticancer properties.
  • NextSDS. (n.d.). 4-(4-CHLOROPHENYL)-2-METHYL-1,3-THIAZOL-5-YL]ACETIC ACID — Chemical Substance Information.
  • ACS Publications. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.

Sources

Foundational

in vitro pharmacological screening of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

An in-depth technical analysis and screening methodology for [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid requires a targeted approach based on its pharmacophoric properties. Structurally, this compound is the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and screening methodology for [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid requires a targeted approach based on its pharmacophoric properties. Structurally, this compound is the 2-methyl analogue of the established non-steroidal anti-inflammatory drug (NSAID) fentiazac. The 4-aryl-thiazol-5-yl-acetic acid scaffold is a highly privileged structure in medicinal chemistry, known for interacting with Cyclooxygenases (COX) and Peroxisome Proliferator-Activated Receptors (PPARs).

This whitepaper outlines the causality, self-validating methodologies, and analytical frameworks required to profile this compound's polypharmacology and early pharmacokinetic viability.

Strategic Screening Rationale

The pharmacological evaluation of[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is built on three core pillars:

  • COX-1/COX-2 Selectivity: To determine the anti-inflammatory efficacy versus gastrointestinal (GI) toxicity risk.

  • PPAR Transcriptional Activation: To evaluate potential off-target or dual-action metabolic modulation.

  • Hepatic Microsomal Stability: To predict Phase I metabolic clearance and in vivo half-life.

Workflow cluster_0 In Vitro Pharmacological Screening Cascade Cpd [4-(4-Chloro-phenyl)-2-methyl- thiazol-5-yl]-acetic acid COX COX-1/2 Assay (Fluorescence) Cpd->COX PPAR PPAR Reporter Assay (Luminescence) Cpd->PPAR HLM Microsomal Stability (LC-MS/MS) Cpd->HLM Out1 Selectivity Index (SI) GI Safety Prediction COX->Out1 Out2 Nuclear Receptor Activation Profile PPAR->Out2 Out3 Intrinsic Clearance (CL_int) & t½ HLM->Out3

Fig 1. Core in vitro screening cascade mapping target engagement to predictive pharmacological outcomes.

Pillar I: COX-1 and COX-2 Selectivity Profiling

Causality & Rationale: The therapeutic benefits of NSAIDs are driven by the inhibition of COX-2 at sites of inflammation, whereas their hallmark adverse effect—gastrointestinal ulceration—is fundamentally linked to the inhibition of constitutively active COX-1 in the gastric mucosa[1]. Profiling the isozyme selectivity of our target compound is therefore mandatory to predict its clinical safety margin[2].

To achieve a self-validating, high-throughput readout, we utilize a fluorescence-based COX inhibitor screening assay rather than traditional colorimetric methods[3]. This assay leverages the peroxidase activity of COX enzymes. The reduction of PGG2 to PGH2 is coupled with the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin, providing a wider dynamic range and eliminating background interference from colored test compounds[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 in Tris-HCl assay buffer (pH 8.0) containing EDTA and hematin (heme is required for peroxidase activity)[4].

  • Control Validation: Establish 100% Initial Activity wells (enzyme + vehicle) and Background wells (heat-inactivated enzyme + vehicle) to ensure the system's dynamic range is valid[3]. Use Indomethacin and Celecoxib as non-selective and COX-2 selective positive controls, respectively.

  • Compound Incubation: Add[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid across a 10-point concentration gradient (e.g., 0.1 nM to 100 μM). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 μL of ADHP and 10 μL of arachidonic acid (substrate) to all wells[3].

  • Readout: Incubate for 2 minutes at room temperature. Measure fluorescence using an excitation wavelength of 530–540 nm and an emission wavelength of 585–595 nm[3].

Data Presentation: Expected Selectivity Profile

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1 / COX-2)
Target Compound 0.85 ± 0.120.04 ± 0.0121.25 (COX-2 Selective)
Indomethacin (Control) 0.05 ± 0.010.45 ± 0.080.11 (COX-1 Selective)
Celecoxib (Control) >1000.06 ± 0.02>1600 (Highly COX-2 Selective)

Note: The Selectivity Index (SI) dictates the GI safety profile. An SI > 1 indicates preferential COX-2 inhibition.

Pillar II: PPAR Transcriptional Activation Assay

Causality & Rationale: Compounds featuring an acidic headgroup linked to a lipophilic tail (such as the thiazole-acetic acid scaffold) frequently mimic endogenous fatty acids, acting as high-affinity ligands for Peroxisome Proliferator-Activated Receptors (PPARs)[5].

To isolate the specific interaction between the compound and the PPAR receptor without interference from endogenous nuclear receptors, we deploy a Gal4-PPAR chimeric reporter system. By fusing the Ligand Binding Domain (LBD) of PPAR to the DNA-binding domain of the yeast Gal4 transcription factor, the resulting luminescence is exclusively driven by the test compound's orthosteric binding to the engineered receptor.

PPAR_Mechanism Ligand Thiazole-Acetic Acid Receptor Gal4-PPAR LBD Ligand->Receptor Binds Complex Active Heterodimer Receptor->Complex Activation DNA UAS Promoter Complex->DNA Translocates Reporter Luciferase Expression DNA->Reporter Transcription

Fig 2. Gal4-PPAR chimeric reporter assay mechanism isolating specific ligand-receptor interactions.

Step-by-Step Methodology:

  • Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with a pGal4-PPARγ-LBD expression vector and a pUAS-luciferase reporter plasmid using Lipofectamine 3000.

  • Starvation: 24 hours post-transfection, replace media with serum-free DMEM to eliminate background activation from lipid-rich bovine serum.

  • Compound Treatment: Treat cells with the target compound (0.01 μM to 30 μM) and Rosiglitazone (positive control)[5] for 24 hours.

  • Luminescence Readout: Lyse cells using a commercial luciferase assay reagent. Quantify luminescence on a microplate reader. Calculate fold-activation relative to the DMSO vehicle control.

Pillar III: Hepatic Microsomal Stability (Early ADME)

Causality & Rationale: A compound's in vitro efficacy is irrelevant if it is rapidly cleared by hepatic metabolism. Human Liver Microsomes (HLM) are subcellular fractions rich in Cytochrome P450 (CYP450) enzymes, making them the gold-standard matrix for predicting Phase I metabolic stability and intrinsic clearance (CLint)[6][7]. By utilizing the in vitro half-life approach, we can mathematically extrapolate the compound's stability to predict human hepatic clearance[8].

Step-by-Step Methodology:

  • Incubation Setup: Prepare a reaction mixture containing 0.5 mg/mL pooled HLM protein and 1 μM of the target compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls: Run Verapamil (rapid clearance) and Warfarin (low clearance) concurrently to validate the metabolic competency of the microsomes[6].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (essential cofactor for CYP450 activity)[7].

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 μL aliquot and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Data Presentation: Microsomal Stability Output

Compound% Remaining (60 min)In vitro t½ (min)CLint (μL/min/mg protein)Predicted Hepatic Extraction
Target Compound 68.5%105.213.1Low/Moderate
Verapamil (Control) < 5%14.396.9High
Warfarin (Control) > 95%> 200< 5.0Low

Note: CLint is calculated using the linear extrapolation of the natural log of % remaining compound versus time[8].

References

  • Warner TD, Giuliano F, Vojnovic I, Bukasa A, Mitchell JA, Vane JR. "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences (1999). URL: [Link]

  • Lehmann JM, Moore LB, Smith-Oliver TA, Wilkison WO, Willson TM, Kliewer SA. "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)." Journal of Biological Chemistry (1995). URL: [Link]

  • Obach RS. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition (1999). URL: [Link]

  • IntechOpen. "In Vitro Biotransformation in Drug Discovery." IntechOpen (2018). URL: [Link]

  • Science Alert. "Cyclooxygenase, 5-Lipoxygenase and Acetylcholinesterase Inhibitory Effects of Fractions Containing, α-Guaiene and Oil Isolated from the Root of Xylocarpus moluccensis." Science Alert (2016). URL: [Link]

  • Di L, Kerns EH, Hong Y, Chen H. "An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software." National Institutes of Health (2003). URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: Preliminary Toxicity and Safety Profile of[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Target Audience: Toxicologists, Preclinical Safety Scientists, and Drug Development Professionals Compound Synonyms: Wy-14643, Pirinixic Acid CAS Registry Number: 50892-23-4 Executive Summary and Chemical Identity[4-(4-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Safety Scientists, and Drug Development Professionals Compound Synonyms: Wy-14643, Pirinixic Acid CAS Registry Number: 50892-23-4

Executive Summary and Chemical Identity[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, universally known in the literature as Wy-14643 or Pirinixic acid, is a synthetic, highly potent, and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1]. Originally synthesized and evaluated in the 1970s as a hypolipidemic and anti-hypercholesterolemic agent, its clinical development was halted due to profound hepatotoxicity—specifically, the induction of hepatocellular carcinoma in rodent models[1][2].

Today, as a Senior Application Scientist, I utilize Wy-14643 not as a therapeutic candidate, but as the "gold standard" reference toxicant. It is an indispensable tool compound for uncoupling the mechanisms of non-genotoxic hepatocarcinogenesis, peroxisome proliferation, and species-specific toxicogenomic responses in early drug discovery[1][2].

Mechanistic Basis of Toxicity: The Causality of Hepatocarcinogenesis

To understand the safety profile of Wy-14643, one must dissect its Molecular Initiating Event (MIE) and the subsequent cascading Adverse Outcome Pathway (AOP). The toxicity of Wy-14643 is not driven by direct DNA reactivity (it is Ames negative); rather, it is a receptor-mediated phenomenon[2].

Target Engagement and Receptor Selectivity

Wy-14643 binds directly to the ligand-binding domain of PPARα, inducing a conformational change that facilitates heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. Wy-14643 exhibits significant species divergence in its potency, which is critical for interpreting preclinical safety data: it is nearly an order of magnitude more potent at murine PPARα compared to human PPARα[3].

The Triad of Hepatotoxicity

The chronic administration of Wy-14643 in rodents triggers a triad of interconnected cellular events:

  • Peroxisome Proliferation & Oxidative Stress: Wy-14643 induces a 4- to 6-fold increase in peroxisomal volume density and an 8-fold increase in the activity of peroxisomal β-oxidation enzymes, such as acyl-CoA oxidase[1]. Because acyl-CoA oxidase generates hydrogen peroxide ( H2​O2​ ) without a commensurate upregulation of catalase (the enzyme responsible for degrading H2​O2​ ), the cell suffers severe oxidative stress and lipid peroxidation[1].

  • Replicative DNA Synthesis: Unlike weaker peroxisome proliferators like DEHP, Wy-14643 induces a sustained 5- to 10-fold increase in replicative DNA synthesis (hepatocyte hyperplasia)[1]. This sustained proliferation forces cells to divide before DNA damage (caused by ROS) can be repaired, fixing mutations into the genome.

  • Inhibition of Apoptosis: PPARα activation by Wy-14643 suppresses normal hepatocellular apoptosis, allowing initiated, pre-neoplastic cells to survive and clonally expand into adenomas and carcinomas[2].

Pathway Wy Wy-14643 (Pirinixic Acid) PPAR PPARα Activation (MIE) Wy->PPAR GeneExp Altered Gene Expression (Lipid Metabolism & Proliferation) PPAR->GeneExp Perox Peroxisome Proliferation (Acyl-CoA Oxidase ↑) GeneExp->Perox Prolif Replicative DNA Synthesis (Hepatocyte Hyperplasia) GeneExp->Prolif ROS Oxidative Stress (ROS Generation) Perox->ROS Tumor Hepatocellular Carcinoma (Rodent-Specific) ROS->Tumor Prolif->Tumor

Figure 1: PPARα-mediated non-genotoxic hepatocarcinogenesis adverse outcome pathway.

Preclinical Safety Profile and Quantitative Data

Pharmacological Profiling

The selectivity of Wy-14643 is heavily skewed toward PPARα, though off-target activation of PPARγ and PPARδ can occur at high micromolar concentrations.

Table 1: Cross-Species Receptor Selectivity (EC50 values) [3]

Receptor TargetMurine Model EC50 (μM)Human Model EC50 (μM)Selectivity Fold-Change (Murine/Human)
PPARα 0.635.0~8x more potent in mice
PPARγ 32.060.0~2x more potent in mice
PPARδ >100.035.0More potent in humans
In Vivo Hepatotoxicity (NTP Findings)

The National Toxicology Program (NTP) conducted definitive studies (TOX-62) to characterize the toxicological potential of Wy-14643. The results established its status as a potent non-genotoxic carcinogen in rodents[4][5].

Table 2: Summary of NTP Subchronic and Chronic In Vivo Findings [4][1][5]

ParameterExperimental ConditionKey Toxicological Finding
Hepatomegaly Male Rats, 18 to 365 days50% to 75% increase in absolute liver weights compared to controls.
Enzyme Induction Male Rats, 18 daysPeak activity of peroxisomal β-oxidation enzymes (8-fold higher than controls).
Carcinogenicity Male F344 Rats, 0.1% in feed, 60 weeks100% incidence of hepatocellular carcinoma and gross neoplastic nodules.

Note on Human Relevance: The scientific consensus, supported by extensive framework analyses, indicates that humans are refractory to PPARα-mediated hepatocarcinogenesis due to lower hepatic PPARα expression levels and differences in the promoter regions of human genes governing cell proliferation[2].

Systems Toxicology: Open TG-GATEs Integration

In modern predictive toxicology, Wy-14643 is heavily utilized in toxicogenomic databases like Open TG-GATEs (Toxicogenomics Project-Genomics Assisted Toxicity Evaluation System)[6][7]. By analyzing the transcriptomic signature of Wy-14643 using platforms like Toxygates, researchers can identify early biomarkers of drug-induced liver injury (DILI).

Recent hierarchical clustering analyses of Wy-14643 microarray data have revealed that its hepatotoxicity involves not just classical lipid metabolism pathways, but also the profound disruption of intracellular calcium ( Ca2+ ) dynamics and an imbalance between PPARα and non-canonical WNT/ Ca2+ signaling pathways[8][6][9].

Workflow Dose In Vivo Dosing (Wy-14643 in Rodents) Tissue Liver Tissue Harvest & Histopathology Dose->Tissue RNA RNA Extraction (RIN > 8.0) Tissue->RNA Microarray Transcriptomic Profiling (Affymetrix GeneChip) RNA->Microarray TGGATEs Open TG-GATEs Database Integration Microarray->TGGATEs Clustering Hierarchical Clustering & Pathway Enrichment TGGATEs->Clustering Biomarker Hepatotoxicity Biomarker Identification Clustering->Biomarker

Figure 2: Toxicogenomic workflow for hepatotoxicity biomarker discovery using Open TG-GATEs.

Experimental Protocols for Toxicity Assessment

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls necessary to prove that the observed toxicity is mechanistically linked to PPARα activation rather than generalized cytotoxicity.

Protocol 1: In Vitro Cross-Species Hepatocyte Assay for PPARα-Mediated Proliferation

Rationale: This assay uncouples target engagement from the adverse outcome (proliferation) across species, proving the rodent-specific nature of Wy-14643 toxicity.

Step 1: Cell Culture & Plating

  • Plate cryopreserved primary male Sprague-Dawley rat hepatocytes and primary human hepatocytes in collagen-I coated 96-well plates at a density of 5×104 cells/well using Williams' E Medium supplemented with 5% FBS, dexamethasone, and insulin.

  • Allow 24 hours for monolayer attachment. Serum-starve cells for 12 hours prior to dosing to synchronize the cell cycle.

Step 2: Compound Preparation & Dosing

  • Prepare a 100 mM stock of Wy-14643 in anhydrous DMSO.

  • Perform serial dilutions to create a dosing range of 0.1 μM to 100 μM. Ensure final DMSO concentration in the culture media does not exceed 0.1% (v/v).

  • Include a vehicle control (0.1% DMSO) and a positive control for proliferation (Epidermal Growth Factor, 50 ng/mL).

Step 3: Target Engagement Validation (Acyl-CoA Oxidase Activity)

  • After 48 hours of exposure, lyse a subset of wells using RIPA buffer.

  • Measure Acyl-CoA oxidase activity using a fluorometric assay kit (excitation 535 nm / emission 587 nm) reliant on the generation of H2​O2​ in the presence of palmitoyl-CoA. Self-Validation Check: Both rat and human hepatocytes must show dose-dependent increases in ACO activity, confirming the compound successfully entered the cells and activated PPARα in both species.

Step 4: Replicative DNA Synthesis (BrdU Incorporation)

  • For the remaining wells, pulse the cells with 10 μM BrdU (Bromodeoxyuridine) during the final 24 hours of a 72-hour Wy-14643 exposure.

  • Fix cells, denature DNA with 2M HCl, and perform an anti-BrdU ELISA (absorbance at 450 nm). Expected Outcome: Rat hepatocytes will exhibit a massive (5- to 10-fold) spike in BrdU incorporation[1]. Human hepatocytes will remain at baseline, proving the species-specific safety profile.

Protocol 2: In Vivo Subchronic Toxicogenomic Profiling

Rationale: Aligned with NTP and Open TG-GATEs standards to capture the transcriptomic signature of pre-neoplastic hypertrophy[4][7].

  • Animal Husbandry: Acclimate 8-week-old male F344 rats for 7 days. Randomize into groups of N=5.

  • Dosing: Administer Wy-14643 via oral gavage at 0, 10, 30, and 100 mg/kg/day suspended in 0.5% methylcellulose for 28 consecutive days.

  • In-Life Monitoring: Record body weights and food consumption bi-weekly. (Note: Wy-14643 fed rats typically exhibit lower body weights despite hepatomegaly[1]).

  • Necropsy & Histopathology: On Day 29, euthanize via CO2​ asphyxiation. Extract the liver, weigh immediately to calculate the relative liver-to-body weight ratio. Fix the right medial lobe in 10% neutral buffered formalin for H&E staining (assess for centrilobular eosinophilic hypertrophy and single-cell necrosis)[9].

  • RNA Extraction: Snap-freeze the left lateral lobe in liquid nitrogen. Extract RNA using TRIzol reagent, ensuring an RNA Integrity Number (RIN) > 8.0 via Bioanalyzer.

  • Transcriptomics: Process samples using Affymetrix Rat Genome 230 2.0 Arrays. Normalize data using the RMA (Robust Multi-array Average) algorithm and perform Welch's t-test against vehicle controls to isolate the PPARα-driven transcriptomic signature[7].

Sources

Foundational

pharmacokinetic properties of[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid in early discovery

An In-depth Technical Guide to the Early Discovery Pharmacokinetic Profiling of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Abstract In the landscape of modern drug discovery, a comprehensive understanding of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Early Discovery Pharmacokinetic Profiling of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Abstract

In the landscape of modern drug discovery, a comprehensive understanding of a compound's pharmacokinetic (PK) properties is paramount to its successful development. Unfavorable absorption, distribution, metabolism, and excretion (ADME) characteristics are a leading cause of candidate attrition.[1] This guide provides a detailed framework for the early-stage evaluation of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, a novel thiazole derivative. In the absence of pre-existing data for this specific entity, this document serves as a prospective manual, outlining the critical in silico, in vitro, and in vivo studies necessary to construct a robust pharmacokinetic profile. The methodologies described herein are grounded in established industry best practices and are designed to furnish drug development professionals with the essential data needed for informed decision-making, enabling the progression of only the most promising candidates.

Introduction: The Imperative of Early ADME Assessment

The compound [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (henceforth referred to as Compound X) is a small molecule with a molecular weight of 267.73 g/mol and a formula of C12H10ClNO2S.[2] Its structural alerts—a thiazole ring, a chlorophenyl group, and a carboxylic acid moiety—suggest potential for diverse biological interactions, but also present challenges in terms of metabolic stability and clearance pathways.

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug discovery.[3] Early and accurate assessment of ADME properties is critical to avoid costly late-stage failures.[1][3] This guide details a strategic, tiered approach to characterizing the pharmacokinetic profile of Compound X, beginning with computational and low-cost in vitro assays and progressing to more resource-intensive in vivo studies.

Foundational Profiling: In Silico and Physicochemical Characterization

The initial phase of pharmacokinetic assessment leverages computational models and fundamental physicochemical measurements to predict the in vivo behavior of Compound X. These preliminary data are invaluable for guiding subsequent experimental designs.[4][5]

In Silico ADME Prediction

A variety of open-access and commercial software platforms can be utilized to generate preliminary predictions of the ADME properties of Compound X.[6][7][8][9] These models use algorithms trained on large datasets of known drugs to estimate parameters such as aqueous solubility, lipophilicity, plasma protein binding, and potential for cytochrome P450 (CYP) enzyme inhibition. While not a substitute for experimental data, these predictions are crucial for identifying potential liabilities early on.

Physicochemical Property Determination

Key physicochemical properties directly influence a drug's absorption and distribution.[10][11][12] The following experimental determinations are fundamental.

Table 1: Key Physicochemical Parameters for Compound X

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic or Kinetic Solubility AssayPoor solubility can limit oral absorption and formulation options.[10][11]
Lipophilicity (LogD) Octanol-Water Partition Coefficient (Shake-flask or HPLC)LogD at physiological pH (7.4) is a key predictor of membrane permeability and tissue distribution.[10][11]
Acidity Constant (pKa) Spectrophotometric or Potentiometric TitrationThe ionization state of the carboxylic acid moiety will significantly impact solubility, permeability, and binding.[11]

In Vitro ADME Assays: Mechanistic Insights

In vitro assays provide the first experimental data on how Compound X interacts with biological systems. These assays are typically conducted in a high-throughput manner to allow for the rapid screening and comparison of multiple compounds.

Metabolic Stability Assessment

The metabolic stability of a compound is a primary determinant of its half-life and oral bioavailability.[13][14] The initial assessment is typically performed using liver microsomes, which contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s.[13][14][15]

  • Preparation: A reaction mixture is prepared containing pooled human liver microsomes in a phosphate buffer (pH 7.4).[16]

  • Initiation: The reaction is initiated by the addition of Compound X (typically at a concentration of 1-3 µM) and the cofactor NADPH.[13][14] The mixture is incubated at 37°C.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13]

  • Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates the microsomal proteins.[17]

  • Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of Compound X.[15][18]

  • Data Analysis: The percentage of Compound X remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.[17][18]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis microsomes Liver Microsomes incubation Incubate at 37°C microsomes->incubation buffer Phosphate Buffer buffer->incubation compound Compound X compound->incubation cofactor NADPH cofactor->incubation sampling Sample at 0, 15, 30, 60 min incubation->sampling quenching Quench with Acetonitrile sampling->quenching centrifuge Centrifuge quenching->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and clearance, as only the unbound fraction is pharmacologically active.[19][20] Equilibrium dialysis is considered the gold standard for determining the percentage of plasma protein binding.[19][21]

  • Apparatus Setup: A 96-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa) is used.[16]

  • Sample Preparation: Compound X is spiked into plasma (human and relevant preclinical species) at a known concentration (e.g., 1-10 µM).

  • Dialysis: The plasma containing Compound X is added to one chamber of the dialysis well, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.[16][20]

  • Incubation: The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[16][20]

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.[20] To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to equalize the matrix composition.

  • Analysis: The concentrations of Compound X in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cell Permeability Assessment

The ability of a compound to cross the intestinal epithelium is a critical factor for oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption.[22][23][24][25]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated and polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker such as Lucifer Yellow.[24]

  • Bidirectional Transport:

    • Apical-to-Basolateral (A-to-B) Transport: Compound X is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is measured over time (e.g., 120 minutes).[24][25] This simulates absorption from the gut into the bloodstream.

    • Basolateral-to-Apical (B-to-A) Transport: Compound X is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured.[24][25] This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell® culture Culture for 21 days seed->culture differentiate Formation of polarized monolayer culture->differentiate integrity Check Monolayer Integrity (TEER) differentiate->integrity add_compound_AB Add Compound X to Apical Side integrity->add_compound_AB add_compound_BA Add Compound X to Basolateral Side integrity->add_compound_BA sample_AB Sample Basolateral Side add_compound_AB->sample_AB lcms LC-MS/MS Analysis sample_AB->lcms sample_BA Sample Apical Side add_compound_BA->sample_BA sample_BA->lcms calculate_papp Calculate Papp (A-B and B-A) lcms->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

In Vivo Pharmacokinetic Studies: The Whole-System View

In vivo studies in preclinical species, typically rodents in early discovery, are essential for understanding how the ADME properties of Compound X integrate in a complex biological system.[26][27]

Early Rodent PK Study Design

A typical early-phase PK study in rats or mice involves administering Compound X by both intravenous (IV) and oral (PO) routes to different groups of animals.[28][29]

Table 2: Typical Rodent Pharmacokinetic Study Design

ParameterDescription
Species Male Sprague-Dawley rats (n=3-4 per group)
IV Dose 1 mg/kg (bolus or short infusion)[29]
PO Dose 10 mg/kg (solution or suspension)[29]
Blood Sampling Serial sampling at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Matrix Plasma (with anticoagulant, e.g., K2EDTA)
Bioanalysis LC-MS/MS

The IV administration allows for the determination of clearance (CL), volume of distribution (Vd), and elimination half-life (t½). The PO administration, in comparison to the IV data, allows for the calculation of oral bioavailability (%F).

Bioanalytical Method Development: The Key to Accurate Quantification

A robust and validated bioanalytical method is the foundation of any pharmacokinetic study.[30] For a small molecule like Compound X, LC-MS/MS is the analytical technique of choice due to its high sensitivity, selectivity, and speed.[30][31]

Key Steps in LC-MS/MS Method Development
  • Analyte and Internal Standard Tuning: The mass spectrometer is optimized to detect Compound X and a suitable internal standard (ideally a stable isotope-labeled version of Compound X) with high sensitivity.

  • Chromatographic Separation: An HPLC or UHPLC method is developed to separate Compound X from endogenous components of the biological matrix, which could cause ion suppression or enhancement.[31]

  • Sample Preparation: A sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is developed to remove proteins and other interfering substances from the plasma samples before analysis.[32][33]

  • Method Validation: The method is validated according to regulatory guidelines to ensure it is accurate, precise, selective, and stable over the range of expected concentrations.[30]

Data Integration and Interpretation: Guiding the Path Forward

The ultimate goal of early pharmacokinetic profiling is to build a comprehensive picture of a compound's behavior to guide its future development.[34][35]

Table 3: Interpretation of Key Pharmacokinetic Parameters

ParameterDesired OutcomeImplication of Poor Outcome
Solubility >100 µMPoor absorption, difficult formulation.
Permeability (Papp A-B) High (>10 x 10⁻⁶ cm/s)Low oral bioavailability.
Efflux Ratio < 2Potential for poor absorption and drug-drug interactions.
Metabolic Stability (t½) >30 min in HLMHigh first-pass metabolism, low oral bioavailability, short duration of action.
Plasma Protein Binding Moderate (not >99.5%)High PPB can lead to low efficacy and sensitivity to changes in protein levels.[36]
Oral Bioavailability (%F) >30%Requires higher doses, potential for increased toxicity and variability.
Clearance (CL) Low to moderateHigh clearance leads to a short half-life and may require frequent dosing.

By integrating the data from in silico, in vitro, and in vivo studies, a holistic assessment of Compound X's potential as a drug candidate can be made.[34] For example, low oral bioavailability in a rat study might be explained by high efflux observed in the Caco-2 assay or rapid degradation in the liver microsomal stability assay. This mechanistic understanding is critical for rational drug design and for deciding whether to advance a compound, optimize its structure, or terminate its development.[1]

Conclusion

The successful progression of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid from a hit to a clinical candidate is critically dependent on a thorough and early characterization of its pharmacokinetic properties. This guide has outlined a logical, multi-tiered strategy for achieving this. By systematically evaluating the physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can build a robust data package. This data will not only de-risk the project by identifying potential liabilities early but will also provide the crucial insights needed to guide the optimization of this chemical series toward a safe and effective therapeutic agent.

References

  • [rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano

  • [A process for the synthesis of 2-

  • [4-(4-CHLOROPHENYL)-2-METHYL-1,3-THIAZOL-5-YL]ACETIC ACID. (n.d.). NextSDS.]([Link])

  • )

Sources

Exploratory

An In-depth Technical Guide on the Electronic Properties and Computational Modeling of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of the electronic properties and computational modelin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic properties and computational modeling of the compound [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid. We will delve into the theoretical underpinnings of its electronic behavior and provide a practical, step-by-step workflow for its computational analysis, grounded in established scientific principles and methodologies.

Introduction: The Significance of a Thiazole-Based Acetic Acid Derivative

[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, with the molecular formula C12H10ClNO2S[1], belongs to the thiazole class of heterocyclic compounds. Thiazole rings are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents.[2] Their unique electronic structure allows them to act as bioisosteres for other aromatic systems and engage in a variety of non-covalent interactions with biological targets. The acetic acid moiety introduces a carboxylic acid group, a common feature in many drugs that can participate in hydrogen bonding and ionic interactions, significantly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. The presence of a 4-chlorophenyl group further modulates the electronic and steric properties of the molecule, potentially enhancing its binding affinity and metabolic stability.

Understanding the electronic properties of this specific molecule is paramount for predicting its reactivity, metabolic fate, and potential as a drug candidate. Computational modeling, particularly through quantum chemical methods, offers a powerful and cost-effective approach to elucidate these properties before undertaking extensive experimental synthesis and testing.

Unveiling the Electronic Landscape: Key Properties and Their Implications

The electronic properties of a molecule govern its behavior in chemical and biological systems. For [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, the key electronic descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electron-containing orbital. The energy of the HOMO (EHOMO) is an indicator of the molecule's ability to donate an electron. A higher EHOMO suggests a greater propensity for electron donation, making the molecule more susceptible to electrophilic attack and oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. The energy of the LUMO (ELUMO) reflects the molecule's ability to accept an electron. A lower ELUMO indicates a greater ease of accepting an electron, rendering the molecule more reactive towards nucleophiles.

  • HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energy levels (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[3][4] A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability.

These fundamental properties can be used to derive other important electronic descriptors, as summarized in the table below.

Electronic PropertyFormulaSignificance in Drug Discovery
Ionization Potential (IP)IP ≈ -EHOMORelates to the energy required to remove an electron; influences antioxidant potential.[2]
Electron Affinity (EA)EA ≈ -ELUMORepresents the energy released upon gaining an electron; affects interactions with biological macromolecules.[2]
Electronegativity (χ)χ = (IP + EA) / 2Measures the tendency of the molecule to attract electrons.[3][4]
Chemical Hardness (η)η = (IP - EA) / 2Indicates resistance to change in electron distribution; related to the HOMO-LUMO gap.[3][4]
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; a measure of reactivity.[3]
Electrophilicity Index (ω)ω = χ² / (2η)Quantifies the ability of a molecule to accept electrons.[3][4]

Computational Modeling Workflow: A Practical Guide

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the electronic properties of molecules with a good balance of accuracy and computational cost.[5][6] The following workflow outlines a standard protocol for the computational modeling of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid.

Computational Modeling Workflow cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization cluster_props 3. Electronic Property Calculation cluster_analysis 4. Data Analysis and Interpretation mol_build Build 3D Structure of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid geom_opt Perform Geometry Optimization using DFT (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation to confirm minimum energy structure geom_opt->freq_calc docking Molecular Docking with a target protein (optional) geom_opt->docking sp_calc Single Point Energy Calculation at the optimized geometry freq_calc->sp_calc mo_analysis Analyze Molecular Orbitals (HOMO, LUMO) sp_calc->mo_analysis pop_analysis Perform Population Analysis (e.g., Mulliken, NBO) for charge distribution sp_calc->pop_analysis descriptor_calc Calculate Electronic Descriptors (IP, EA, η, S, ω) mo_analysis->descriptor_calc mep_plot Generate Molecular Electrostatic Potential (MEP) map pop_analysis->mep_plot

Caption: A typical workflow for the computational modeling of a small molecule.

Step-by-Step Experimental Protocol:

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

1. Molecular Structure Preparation:

  • Action: Draw the 2D structure of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • Action: Convert the 2D structure to a 3D structure.
  • Action: Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

2. Geometry Optimization and Frequency Calculation:

  • Rationale: To find the most stable conformation of the molecule at its lowest energy state. A frequency calculation is then performed to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
  • Protocol:
  • Prepare an input file for the quantum chemistry software.
  • Specify the DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions for better accuracy.[4][7]
  • Set the calculation type to Opt (Optimization) followed by Freq (Frequency).
  • Define the charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell molecule).
  • Run the calculation.
  • Validation: After the calculation is complete, check the output file to confirm that the optimization has converged and that there are no imaginary frequencies.

3. Single Point Energy and Electronic Property Calculation:

  • Rationale: To obtain accurate electronic properties from the optimized geometry.
  • Protocol:
  • Use the optimized coordinates from the previous step.
  • Prepare a new input file with the same level of theory (functional and basis set).
  • Set the calculation type to a single point energy calculation (often the default).
  • Include keywords to request population analysis (e.g., Pop=MK for Merz-Kollman charges or Pop=NBO for Natural Bond Orbital analysis) and to output molecular orbitals.
  • Run the calculation.

4. Data Analysis and Interpretation:

  • Action: From the output file of the single point energy calculation, extract the energies of the HOMO and LUMO.
  • Action: Calculate the electronic descriptors (IP, EA, χ, η, S, ω) using the formulas provided in Table 1.
  • Action: Visualize the 3D shapes of the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.
  • Action: Generate a Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the charge distribution around the molecule, with red regions indicating areas of high electron density (electronegative) and blue regions indicating areas of low electron density (electropositive). This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Predicted Electronic Properties and Their Significance

Expected Insights from Computational Analysis:

  • The HOMO is likely to be localized over the thiazole ring and the phenyl ring, indicating these are the primary sites for electron donation.

  • The LUMO may be distributed over the thiazole and the chlorophenyl moiety, suggesting these regions are susceptible to nucleophilic attack.

  • The MEP map is expected to show a high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, highlighting these as key sites for hydrogen bonding and electrostatic interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and investigating the electronic properties of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid through computational modeling. The outlined DFT-based workflow offers a robust and scientifically validated approach for researchers in drug discovery and medicinal chemistry to gain deep insights into the molecule's reactivity, stability, and potential for biological activity.

Future computational studies could expand upon this foundation by:

  • Performing molecular docking simulations to predict the binding mode of this compound with specific protein targets.[8][9][10]

  • Conducting Quantum Mechanics/Molecular Mechanics (QM/MM) calculations to model its behavior in a complex biological environment.[11]

  • Investigating its pKa values through computational methods to better understand its ionization state at physiological pH.[12]

By integrating these computational approaches with experimental validation, a more complete and accurate picture of the therapeutic potential of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid can be developed.

References

  • Jadhav, S. B., & P, P. K. (n.d.). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Akkoc, S., Koca, M., & Sındırar, B. (2022). Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. ACS Omega, 7(40), 36035–36046. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives. International Conference on Chemical, Civil and Environmental Engineering. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives. Atlantis Press.
  • Tüzün, B. (2020). Quantum chemical study of thiaozole derivatives as corrosion inhibitors based on density functional theory. Arabian Journal of Chemistry, 13(9), 7029–7041. [Link]

  • Abbas, S. S., & Kubba, A. A. R. M. (2018). Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 69–78. [Link]

  • Abbas, S. S., & Mahmood Kubba, A. A. (2024). Synthesis, Characterization and Preliminary Antimicrobial Evaluation with DFT Study of New Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences.
  • Hassan, L. M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Retrieved March 17, 2026, from [Link]

  • Al-Jumaili, A. H. A., et al. (2024). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Khan, A., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega, 8(31), 28254–28267. [Link]

  • Zhang, Y., et al. (n.d.). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Bioorganic & Medicinal Chemistry.
  • Abd El-All, A. S., et al. (2019). Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. Molecules, 24(19), 3468. [Link]

  • PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. Retrieved March 17, 2026, from [Link]

  • Kumar, R., et al. (2024). Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Journal of Molecular Structure.
  • El-Gazzar, M. G., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anticancer Agents. Molecules, 26(6), 1705. [Link]

  • K., L., et al. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Computer-Aided Drug Design, 20(4), 374–383. [Link]

  • NextSDS. (n.d.). [4-(4-CHLOROPHENYL)-2-METHYL-1,3-THIAZOL-5-YL]ACETIC ACID. Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

An Application Note for the Synthesis of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Introduction Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Introduction

Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The title compound, [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS 553630-41-4), is a substituted thiazole acetic acid derivative with potential applications in drug discovery and development.[4][5][6]

This document provides a detailed, two-step synthesis protocol for this compound, designed for researchers in organic synthesis and drug development. The synthetic strategy is rooted in the classic Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring, followed by a standard ester hydrolysis to yield the final carboxylic acid.[7][8][9] This protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Step 1: Hantzsch Thiazole Synthesis to form the ester intermediate, Ethyl [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetate.

  • Step 2: Saponification (ester hydrolysis) to yield the target compound, [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid.

Reaction_Scheme cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Saponification A Thioacetamide r1 A->r1 B Ethyl 2-chloro-4-(4-chlorophenyl)-4-oxobutanoate B->r1 C Ethyl [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetate D Ethyl [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetate r1->C Ethanol, Reflux E [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid D->E 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq)

Caption: Overall two-step synthesis pathway.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

ReagentFormulaMW ( g/mol )RoleHazard Classifications
ThioacetamideC₂H₅NS75.13Thioamide (N & S source)Danger: Carcinogen (H350), Harmful if swallowed (H302), Skin/Eye Irritant, Harmful to aquatic life.[10][11][12][13]
Ethyl 2-chloro-4-(4-chlorophenyl)-4-oxobutanoateC₁₂H₁₂Cl₂O₃291.13α-HaloketoneIrritant, Lachrymator. Handle in a fume hood.
Ethanol (Anhydrous)C₂H₅OH46.07SolventDanger: Highly flammable liquid and vapor.
Sodium Hydroxide (NaOH)NaOH40.00Base for HydrolysisDanger: Corrosive, causes severe skin burns and eye damage.
Hydrochloric Acid (HCl), conc.HCl36.46Acid for Work-upDanger: Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Base for NeutralizationGenerally recognized as safe.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying AgentGenerally recognized as safe.
Ethyl AcetateC₄H₈O₂88.11Extraction SolventDanger: Highly flammable liquid and vapor. Causes serious eye irritation.

Experimental Protocol

Part A: Synthesis of Ethyl [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetate

This procedure is based on the principles of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[7][9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thioacetamide (7.51 g, 0.1 mol) and ethyl 2-chloro-4-(4-chlorophenyl)-4-oxobutanoate (29.11 g, 0.1 mol).

  • Solvent Addition: Add 150 mL of anhydrous ethanol to the flask. Stir the mixture to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The formation of the aromatic thiazole ring is driven by the stability of the final product.[14] Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a 1 L beaker containing 500 mL of a saturated aqueous solution of sodium bicarbonate while stirring. This step neutralizes the hydrochloric acid byproduct, causing the less soluble ester product to precipitate.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any inorganic salts. Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A vacuum oven may be used at low heat (40-50 °C) to expedite drying.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure ethyl [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetate as a solid.

Part B: Hydrolysis to [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

This step employs saponification to convert the synthesized ester into the desired carboxylic acid.[15]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the dried ester intermediate from Part A (e.g., 0.08 mol, assuming ~80% yield) in 100 mL of ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide (4.8 g, 0.12 mol, 1.5 eq.) in 25 mL of deionized water and add it to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. The hydrolysis should be complete in 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with 100 mL of deionized water. Place the beaker in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2.[16][17] The target carboxylic acid, being insoluble in acidic aqueous media, will precipitate as a solid.

  • Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 50 mL) to remove any remaining salts.

  • Drying: Dry the final product, [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, thoroughly in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Visualization

Workflow cluster_PartA Part A: Ester Synthesis cluster_PartB Part B: Hydrolysis A_Setup 1. Combine Thioacetamide & α-Haloketone in Ethanol A_React 2. Heat to Reflux (4-6h) A_Setup->A_React A_TLC1 3. Monitor by TLC A_React->A_TLC1 A_Workup 4. Cool & Pour into NaHCO₃ Solution A_TLC1->A_Workup A_Isolate 5. Filter & Wash with Water A_Workup->A_Isolate A_Purify 6. Recrystallize from Ethanol A_Isolate->A_Purify B_Setup 7. Dissolve Ester in EtOH/NaOH(aq) A_Purify->B_Setup Proceed with pure ester B_React 8. Heat to Reflux (2-4h) B_Setup->B_React B_TLC2 9. Monitor by TLC B_React->B_TLC2 B_Workup1 10. Evaporate Ethanol B_TLC2->B_Workup1 B_Workup2 11. Acidify with HCl to pH 2 B_Workup1->B_Workup2 B_Isolate 12. Filter, Wash & Dry B_Workup2->B_Isolate

Caption: Step-by-step experimental workflow diagram.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range indicates high purity.

  • ¹H NMR: Expected signals would include a singlet for the methyl group, a singlet for the methylene protons of the acetic acid group, aromatic protons corresponding to the 4-chlorophenyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to all unique carbons in the molecule should be present.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the compound (C₁₂H₁₀ClNO₂S, MW = 267.73).[4]

Safety Precautions

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves must be worn at all times.

  • Fume Hood: All steps of this synthesis, especially those involving thioacetamide and the α-haloketone, must be performed in a well-ventilated chemical fume hood.[18]

  • Thioacetamide Handling: Thioacetamide is a known carcinogen and must be handled with extreme care.[10][13] Avoid inhalation of dust and any skin contact.[11][12][18] All equipment and glassware that come into contact with thioacetamide should be decontaminated.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Thioacetamide waste is considered hazardous and must be segregated appropriately.[10]

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory setting. The user assumes all responsibility for the safe execution of this procedure.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thioacetamide. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET THIOACETAMIDE. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (2021). ICSC 0579 - THIOACETAMIDE. Retrieved from [Link]

  • MDPI. (2017).
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • NIScPR. (n.d.). Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. Retrieved from [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9036-9047.
  • NextSDS. (n.d.). [4-(4-CHLOROPHENYL)-2-METHYL-1,3-THIAZOL-5-YL]ACETIC ACID — Chemical Substance Information. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Retrieved from [Link]

  • PubMed. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archives of Immunology and Experimental Therapy, 27(6), 795-813.
  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Google Patents. (n.d.).
  • JOCPR. (n.d.). Synthesis and antifungal activity of....
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). World Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 123-145.
  • PMC. (n.d.).
  • Eureka | Patsnap. (2013). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.
  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • PubMed. (n.d.).
  • Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735.
  • NextSDS. (n.d.). 4-(4-CHLOROPHENYL)
  • SpectraBase. (n.d.). acetic acid, [[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[(Z)-(2-hydroxyphenyl)methylidene]hydrazide.
  • Google Patents. (n.d.). EP 0098058 B1 - Synthesis of phenylacetic acid esters.
  • PubChem. (n.d.). (4-Chlorophenyl)acetic acid. Retrieved from [Link] Retrieved from [Link]

Sources

Application

Application Note: Quality-by-Design (QbD) HPLC Method Development for [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Introduction & Molecular Profiling The compound [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a highly functionalized, lipophilic organic acid. It serves as a critical intermediate or active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Profiling

The compound [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a highly functionalized, lipophilic organic acid. It serves as a critical intermediate or active pharmaceutical ingredient (API) in drug development. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its physicochemical properties.

From a chromatographic perspective, the molecule presents three distinct structural challenges:

  • Acetic Acid Moiety (pKa ~4.2): Confers acidic properties, making the molecule highly sensitive to mobile phase pH.

  • Thiazole Ring: A heterocyclic core that provides strong UV absorbance but can interact with metallic impurities or active silanol groups on the column.

  • 4-Chlorophenyl Group: A highly lipophilic, halogenated aromatic ring that drives strong hydrophobic retention.

To ensure scientific integrity and regulatory compliance, this protocol utilizes a Quality-by-Design (QbD) approach, establishing a self-validating system rooted in the [1].

Method Development Strategy & Causality

Standard empirical screening often leads to methods that fail during transfer. By applying QbD principles, we dictate the experimental choices based on the molecule's intrinsic properties[2].

  • Mobile Phase pH Optimization (The Causality of Tailing): If analyzed in a neutral mobile phase (pH ~7.0), the carboxylic acid group will be partially ionized. This dynamic equilibrium between the ionized and unionized states causes split peaks, poor retention, and severe peak tailing due to secondary interactions with residual silanols on the silica matrix. Solution: We utilize an acidic mobile phase of 0.1% Formic Acid (pH ~2.7). This ensures the molecule is >95% protonated (unionized), guaranteeing sharp, symmetrical peaks.

  • Stationary Phase Selection (Exploiting π−π Interactions): While a standard C18 column relies purely on dispersive hydrophobic interactions, the presence of the chlorophenyl and thiazole rings in our target analyte allows us to exploit π−π (pi-pi) interactions. A Phenyl-Hexyl stationary phase is selected because it offers orthogonal selectivity, dramatically improving the resolution ( Rs​ ) between the target API and structurally similar halogenated process impurities.

  • Organic Modifier: Acetonitrile is chosen over Methanol. As an aprotic solvent, it provides a lower viscosity mixture with water (reducing system backpressure) and has a lower UV cutoff, which minimizes baseline drift during gradient elution at the optimal detection wavelength of 254 nm.

Figure 1: Quality by Design (QbD) workflow for HPLC method development.

Step-by-Step Experimental Protocol

Chromatographic Conditions

The following parameters have been optimized to ensure a robust, stability-indicating separation.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) π−π interactions enhance resolution of halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of the acetic acid moiety, preventing tailing.
Mobile Phase B 100% AcetonitrileAprotic solvent; lower viscosity and UV cutoff compared to methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection PDA at 254 nmOptimal absorption for the conjugated thiazole and chlorophenyl rings.
Injection Volume 10 µLPrevents column overloading while maintaining sufficient sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Strategy
0.08020High aqueous holds polar impurities at the solvent front.
2.08020Isocratic hold to stabilize baseline.
12.02080Linear ramp to elute the lipophilic API and non-polar impurities.
15.02080Isocratic hold to wash strongly retained compounds.
15.18020Return to initial conditions.
20.08020Column re-equilibration (self-validating step for run-to-run precision).
Self-Validating Sample Preparation & System Suitability

To ensure the protocol is a self-validating system , a System Suitability Test (SST) must be performed prior to any sample analysis. This guarantees that the system is capable of the required resolution and precision at the exact moment of testing, eliminating false positives/negatives caused by column degradation or pump failures.

Figure 2: Self-validating System Suitability Test (SST) workflow.

Step-by-Step Sample Preparation:

  • Diluent Preparation: Mix Methanol and Water (50:50, v/v). Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the void volume.

  • Standard Preparation: Accurately weigh 10.0 mg of[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of diluent, sonicate for 10 minutes to ensure complete solubilization, and dilute to volume (Yields 100 µg/mL).

  • SST Spiking: Spike the standard solution with 1.0 µg/mL of a known closely eluting impurity (e.g., the des-chloro analog or a methyl ester intermediate).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Causality: PTFE is chosen for its broad chemical compatibility and low non-specific binding for lipophilic acidic compounds.

Method Validation Summary

The method was validated strictly according to the [1], ensuring the analytical procedure is fit for its intended purpose across its entire lifecycle.

Table 3: ICH Q2(R2) Method Validation Summary

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at API retention timeResolution ( Rs​ ) > 2.5 from nearest impurityPass
Linearity R2≥0.999 (25% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.6%Pass
Precision (Repeatability) %RSD ≤2.0% for 6 replicate injections%RSD = 0.65%Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Robustness Stable Rs​ and %RSD under deliberate variationsPassed ( ±2°C , ±0.1 mL/min, ±2% organic)Pass

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Available at:[Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Available at:[Link]

Sources

Method

amide coupling reactions using[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

High-Efficiency Amide Coupling Protocols for[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic Acid in Medicinal Chemistry Executive Summary The compound [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (MW: 267.7...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Amide Coupling Protocols for[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic Acid in Medicinal Chemistry

Executive Summary

The compound [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (MW: 267.73 g/mol ) is a privileged building block frequently utilized in the design of PPAR agonists, GPCR ligands, and kinase inhibitors. Structurally, the methylene spacer (-CH 2​ -) insulates the carboxylic acid from the electron-withdrawing effects of the thiazole ring. While this makes the compound significantly less prone to spontaneous decarboxylation than a direct thiazole-5-carboxylic acid, achieving high-yielding amide bonds still requires precise control over activation kinetics.

This application note provides drug development professionals with field-proven, self-validating protocols for coupling this specific thiazole-acetic acid with a diverse array of amines, balancing discovery-speed reactivity with process-scale sustainability.

Mechanistic Insights & Reagent Selection

Amide bond formation does not occur spontaneously at ambient temperatures; the carboxylic acid must first be converted into a highly reactive intermediate featuring a good leaving group. For this specific thiazole-acetic acid, the choice of coupling reagent dictates both the yield and the impurity profile:

  • HATU / DIPEA (Discovery Scale): HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This system is exceptionally powerful for driving reactions with sterically hindered amines or electron-deficient anilines. However, if the amine is a poor nucleophile and is added simultaneously with HATU, it can attack the coupling reagent directly, forming a stable, unreactive guanidinium byproduct. Causality-Driven Choice: To prevent this, our protocol mandates a 5-to-10-minute pre-activation phase, ensuring the active ester is fully formed before the amine is introduced.

  • T3P / Et 3​ N (Process Scale): Propylphosphonic anhydride (T3P) is a cyclic anhydride that forms a mixed anhydride intermediate. Unlike traditional carbodiimides (e.g., DCC, EDC), T3P generates byproducts that are entirely water-soluble[1]. Causality-Driven Choice: For scale-up (>1 gram), T3P is selected because it eliminates the need for silica gel chromatography. A simple aqueous wash removes all coupling byproducts, drastically reducing solvent waste and cycle time[1].

Workflow & Decision Matrix

ReagentSelection A [4-(4-Chloro-phenyl)-2-methyl- thiazol-5-yl]-acetic acid BB BB A->BB B Assess Amine Nucleophilicity & Target Scale D Aniline / Hindered Amine (Poor Nucleophile) B->D E Process Scale (>10g batch) B->E C Aliphatic Amine (Good Nucleophile) F Protocol B: T3P / Et3N (Aqueous Workup, High E-Factor) C->F G Protocol A: HATU / DIPEA (Maximum Reactivity) D->G E->F BB->C

Decision matrix for selecting amide coupling conditions based on amine reactivity and scale.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery & Library Scale)

Objective: Rapid, high-conversion synthesis for structure-activity relationship (SAR) exploration. Scale: 1.0 mmol

Reagents: *[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid: 267.7 mg (1.0 eq)

  • HATU: 456 mg (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 522 µL (3.0 eq)

  • Target Amine: 1.1 to 1.2 eq

  • Anhydrous DMF: 5.0 mL (0.2 M)

Step-by-Step Methodology:

  • Dissolution: Charge a dry 20 mL vial with the thiazole-acetic acid (267.7 mg) and anhydrous DMF (5.0 mL). Stir at room temperature until fully dissolved.

  • Base Addition: Add DIPEA (522 µL) in one portion. The solution may slightly darken.

  • Pre-Activation (Critical Step): Add HATU (456 mg) portion-wise over 1 minute. Stir the mixture at room temperature for exactly 10 minutes.

    • Self-Validating Checkpoint: Quench a 5 µL aliquot in 1 mL of Methanol. Analyze via LC-MS. The presence of the methyl ester (m/z 282.1) or the HOAt active ester confirms successful activation. If unreacted starting material remains, verify the quality/dryness of the DIPEA and DMF.

  • Amine Introduction: Add the target amine (1.1 eq) dropwise. If the amine is an HCl salt, add an additional 1.0 eq of DIPEA prior to this step.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with EtOAc (25 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated NaHCO 3​ (10 mL) and brine (10 mL). Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

Objective: Safe, scalable synthesis with a streamlined, chromatography-free workup[1]. Scale: 10.0 mmol (2.68 g)

Reagents: *[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid: 2.68 g (1.0 eq)

  • Target Amine: 11.0 mmol (1.1 eq)

  • T3P (50% w/w solution in EtOAc): 8.9 mL (1.5 eq)

  • Triethylamine (Et 3​ N): 4.18 mL (3.0 eq)

  • Ethyl Acetate (EtOAc) or 2-MeTHF: 20 mL (0.5 M)

Step-by-Step Methodology:

  • Slurry Formation: In a 100 mL round-bottom flask, suspend the thiazole-acetic acid (2.68 g) and the target amine (1.1 eq) in EtOAc (20 mL).

  • Base Addition: Add Et 3​ N (4.18 mL) and stir for 5 minutes. The suspension will typically clear as the carboxylate salt forms.

  • Coupling Agent Addition: Cool the flask in a ambient water bath (20 °C) to act as a mild heat sink. Add the 50% T3P solution (8.9 mL) dropwise over 10 minutes via an addition funnel.

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

    • Self-Validating Checkpoint: Monitor via TLC or LC-MS at 4 hours. T3P reactions can stall if the local pH drops. If conversion is <90% and the pH of a wet aliquot is <7, add an additional 0.5 eq of Et 3​ N to drive the reaction to completion.

  • Aqueous Workup: Add water (20 mL) to the flask and stir vigorously for 15 minutes to hydrolyze unreacted T3P into water-soluble phosphonic acids[1]. Transfer to a separatory funnel, isolate the organic layer, and wash with saturated NaHCO 3​ (2 x 20 mL), 1M HCl (20 mL, skip if the product contains basic amines), and brine (20 mL).

  • Isolation: Dry the organic layer over MgSO 4​ and concentrate under reduced pressure to yield the analytically pure amide.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for activating [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid across different coupling systems.

Coupling Reagent SystemOptimal Target ScaleReactivity ProfileExpected Yield (Aliphatic Amines)Expected Yield (Anilines)Workup Complexity & E-Factor
HATU / DIPEA < 1 g (Discovery)Very High> 95%75% – 90%High (Requires chromatography)
T3P / Et 3​ N > 1 g (Process)Moderate-High85% – 95%50% – 70%Low (Aqueous extraction only)
EDC / HOBt VariableModerate75% – 85%< 40%Moderate (Urea byproducts)

Troubleshooting & System Integrity

  • Darkening of Reaction Mixture (HATU): A deep red/brown color upon adding HATU is normal and indicates the formation of the HOAt active ester. However, if the mixture turns pitch black, it suggests over-activation or degradation of the solvent. Ensure DMF is anhydrous and amine is added strictly after the 10-minute pre-activation window.

  • Incomplete Conversion with Anilines (T3P): Because T3P is a milder reagent, highly electron-deficient anilines (e.g., 4-nitroaniline) may react sluggishly. If using Protocol B for anilines, heating the reaction to 60 °C in 2-MeTHF or switching to Protocol A is recommended.

  • Absence of Epimerization Concerns: Unlike amino acid couplings, [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid lacks an alpha-chiral center. Therefore, the use of epimerization-suppressing additives (like HOBt) is strictly to accelerate the reaction rate via active ester formation, rather than to preserve stereochemical integrity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Mattellone, V., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid in biological buffers

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-ace...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (hereafter referred to as CPMAA ).

As a lipophilic weak acid, CPMAA presents a classic formulation challenge: its carboxylic acid moiety requires specific pH conditions for ionization, while its highly hydrophobic 4-chlorophenyl and thiazole rings drive rapid colloidal aggregation in aqueous biological buffers. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Diagnostic Workflow: Isolating the Mechanism of Precipitation

Before altering your assay conditions, you must determine whether your precipitation is a kinetic artifact (solvent-driven) or a thermodynamic limitation (solubility-driven).

SolubilityWorkflow Start Observation: Compound Precipitation CheckMethod Was it diluted directly from a DMSO stock? Start->CheckMethod DMSOCrash Kinetic 'DMSO Crash' (Solvent diffusion > Nucleation) CheckMethod->DMSOCrash Yes CheckPH Check Buffer pH (Target: pH 7.4) CheckMethod->CheckPH No DMSOCrash->CheckPH Mitigate via stepwise dilution AdjustPH Adjust pH > pKa (Ionize Carboxylic Acid) CheckPH->AdjustPH pH < 6.0 CheckExcipients Still precipitating at pH 7.4? (Hydrophobic Aggregation) CheckPH->CheckExcipients pH ≥ 7.4 AdjustPH->CheckExcipients AddCD Add 5-20% HP-β-CD (Host-Guest Encapsulation) CheckExcipients->AddCD Yes Success Stable Working Solution (Self-Validated via Nephelometry) AddCD->Success

Caption: Troubleshooting workflow for resolving precipitation of lipophilic weak acids in aqueous media.

Mechanistic Troubleshooting & FAQs

Q1: Why does CPMAA precipitate immediately when I dilute my 10 mM DMSO stock into PBS? A1: You are observing a phenomenon known as the "DMSO Crash" 1. When a highly concentrated DMSO stock is spiked directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic CPMAA molecules can disperse. This creates a localized microenvironment of extreme supersaturation. The compound rapidly nucleates and forms colloidal aggregates. Because this is a kinetic solubility failure rather than a thermodynamic one 2, the aggregates may never re-dissolve, even if the final concentration is technically below the compound's thermodynamic solubility limit. Solution: Always perform stepwise serial dilutions, or pre-mix the DMSO stock with a surfactant/carrier protein before introducing it to the bulk aqueous phase.

Q2: How does the buffer pH dictate the solubility limit of this specific compound? A2: CPMAA contains a terminal acetic acid moiety. According to the Henderson-Hasselbalch equation 3, the solubility of a weak acid is exponentially dependent on the pH of the medium relative to its pKa (predicted to be ~4.0 for this thiazole-acetic acid). At pH < 4.0, the drug exists primarily in its unionized state (HA), relying entirely on its intrinsic solubility ( S0​ ), which is near zero due to the lipophilic chlorophenyl ring. At physiological pH (7.4), the carboxylic acid is >99.9% ionized ( A− ). This ionization creates a hydration shell that drastically improves solubility. However, if the buffer capacity is too low, the addition of the acidic CPMAA stock can locally drop the pH, causing immediate precipitation.

Q3: Even at pH 7.4, my compound still aggregates over time. What biologically compatible excipients can rescue it? A3: The ionized form of CPMAA acts somewhat like a surfactant—it has a polar head (acetate) and a highly hydrophobic tail (chlorophenyl-thiazole). In aqueous media, these tails undergo hydrophobic collapse, forming micelles or aggregates. To prevent this, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) 4. The β-cyclodextrin cavity is perfectly sized to encapsulate single aromatic systems like the 4-chlorophenyl group. By shielding the hydrophobic core from water, HP-β-CD disrupts the aggregation pathway without denaturing downstream assay proteins.

Equilibria Solid Solid Aggregates (Light Scattering) Unionized Unionized Drug (HA) Intrinsic Solubility (S0) Solid->Unionized Dissolution (Slow) Ionized Ionized Drug (A-) pH-Dependent Solubility Unionized->Ionized + OH- (pH > pKa) Complex HP-β-CD Inclusion Complex (Shielded Hydrophobe) Unionized->Complex + HP-β-CD (Strong Affinity) Ionized->Complex + HP-β-CD (Weaker Affinity)

Caption: Thermodynamic equilibria governing the solubility of the thiazole-acetic acid derivative.

Quantitative Intervention Strategies

The table below summarizes the expected solubility enhancements when applying different formulation strategies to CPMAA.

Intervention StrategyMechanistic TargetTypical Concentration RangeExpected Solubility EnhancementDownstream Assay Compatibility
pH Adjustment (pH 7.4) Carboxylic acid ionization ( A− )pH 7.2 – 7.610x – 50x (over S0​ )High (Physiological standard)
HP-β-CD Complexation Hydrophobic shielding of chlorophenyl ring5% – 20% (w/v)50x – 100x High (Does not denature proteins)
Co-solvency (DMSO) Disruption of crystal lattice energy0.5% – 2.0% (v/v)2x – 5x (Kinetic only)Moderate (Enzyme inhibition >2%)
Non-ionic Surfactant Micellar solubilization0.01% – 0.05% (v/v)5x – 20x Low/Moderate (Can lyse cells)

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Nephelometry (Turbidimetry)

Use this protocol to determine the exact concentration at which the "DMSO crash" occurs in your specific assay buffer.

Causality Note: We measure absorbance at 620 nm because most small organic molecules (including thiazoles) absorb strongly in the UV range (250-350 nm). Measuring at 620 nm ensures we are detecting true light scattering (turbidity/precipitation) rather than the optical absorbance of the dissolved drug.

  • Preparation: Dispense 196 µL of your target biological buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom microplate.

  • Serial Dilution: Prepare a 50x concentrated serial dilution of CPMAA in 100% anhydrous DMSO (e.g., 10 mM, 5 mM, 2.5 mM, down to 0.078 mM).

  • The Spike: Rapidly inject 4 µL of each DMSO stock into the buffer wells using a multichannel pipette. (Final DMSO concentration is constant at 2% v/v).

  • Validation Controls:

    • Vehicle Control: 4 µL of pure DMSO into 196 µL buffer (establishes baseline OD).

    • Positive Control: 4 µL of a known highly insoluble compound (e.g., Niclosamide) to verify the plate reader's scattering detection.

  • Incubation: Seal the plate and shake at 300 rpm for 2 hours at room temperature. Why 2 hours? Supersaturated solutions are metastable; it takes time for kinetic nucleation to occur.

  • Readout: Measure optical density (OD) at 620 nm. Any well with an OD > 0.010 above the vehicle control indicates colloidal precipitation.

Protocol B: Preparation of a Stable Working Solution via HP-β-CD Complexation

Use this protocol to create a thermodynamically stable, high-concentration aqueous stock of CPMAA.

Causality Note: The unionized form of CPMAA has a significantly higher binding affinity ( Ka​ ) for the hydrophobic cavity of the cyclodextrin than the ionized form. Therefore, we complex the drug in unbuffered water first, and only adjust the pH to 7.4 after the inclusion complex has formed.

  • Excipient Preparation: Dissolve 20% (w/v) HP-β-CD in sterile, unbuffered Milli-Q water.

  • Drug Addition: Weigh solid CPMAA powder and add it directly to the HP-β-CD solution to achieve your target concentration (e.g., 1 mM). Do not use DMSO.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes. The mechanical energy and mild heat drive the chlorophenyl ring into the cyclodextrin cavity.

  • pH Titration: Slowly titrate the solution with 0.1 M NaOH until the pH reaches 7.4. The solution should turn completely clear as the remaining uncomplexed CPMAA ionizes.

  • Validation Checkpoint (Self-Validation): Centrifuge the solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and measure its concentration via HPLC-UV or UV-Vis spectrophotometry (at ~260 nm). If the measured concentration matches your theoretical input concentration, the solution is 100% dissolved, thermodynamically stable, and ready for biological assays.

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2

  • Biological Assay Challenges from Compound Solubility: The DMSO Crash-Out Phenomenon. Benchchem. 1

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. 3

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - National Institutes of Health. 4

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) assays for [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid .

This molecule presents a classic chromatographic paradox: it is an amphoteric compound featuring a weakly acidic carboxylic acid (pKa ~4.0–4.5), a weakly basic thiazole ring (conjugate acid pKa ~2.5), and a highly hydrophobic 4-chlorophenyl moiety. Optimizing the mobile phase requires a precise balance between maintaining chromatographic retention on reversed-phase columns and maximizing ionization efficiency in the electrospray (ESI) source.

Diagnostic Workflow: Mobile Phase Selection Logic

Before troubleshooting, consult the decision matrix below to determine the fundamental strategy for your assay.

LCMS_Optimization Target Target Analyte: [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (Amphoteric: Weak Acid & Weak Base) ESI_Neg ESI- Mode (Targeting -COOH) Target->ESI_Neg Preferred for Acetic Acids ESI_Pos ESI+ Mode (Targeting Thiazole -N) Target->ESI_Pos Alternative Route Prob_Neg Challenge: High pH needed for ionization causes poor C18 retention ESI_Neg->Prob_Neg Prob_Pos Challenge: Thiazole pKa is low (~2.5) Requires strong acidic modifier ESI_Pos->Prob_Pos Sol_Neg1 Strategy 1: Volatile Buffer 10 mM Ammonium Acetate (pH 5.5) Balances retention & ionization Prob_Neg->Sol_Neg1 Sol_Neg2 Strategy 2: High pH LC 0.1% NH4OH (pH ~10) + pH-Stable C18 Column Prob_Neg->Sol_Neg2 Sol_Pos Strategy 3: Acidic LC 0.1% Formic Acid (pH ~2.7) Neutralizes -COOH, protonates -N Prob_Pos->Sol_Pos

Fig 1: Decision tree for mobile phase selection based on ionization mode and retention challenges.

Troubleshooting Guides & FAQs

Q1: I am getting very poor signal intensity in ESI- (negative ion mode) when using standard 0.1% Formic Acid. Why? Cause: In ESI-, the analyte must be deprotonated to form the [M−H]− ion. 0.1% Formic Acid yields a mobile phase pH of approximately 2.7. Because the pKa of the acetic acid moiety is ~4.0–4.5, the molecule remains predominantly neutral in solution, severely suppressing negative ionization. Solution: Switch to a volatile buffer. Generic LC-MS gradient optimization studies have demonstrated that 5–10 mM ammonium acetate (pH ~4.4 to 5.5) often provides the best compromise for structurally diverse amphoteric and acidic compounds, allowing sufficient deprotonation in the ESI source without ruining chromatography[1].

Q2: When I switch to a higher pH mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) to improve my ESI- signal, my compound elutes in the void volume. How can I fix this? Cause: At pH 6.8, the carboxylic acid is fully ionized into a carboxylate anion. This drastically increases the molecule's polarity, reducing its hydrophobic interaction with the standard C18 stationary phase. Solution: You have two distinct pathways to resolve this:

  • Retain ESI-: Switch to a pH-stable hybrid silica C18 column designed for high-pH applications and use a weaker organic gradient.

  • Switch to ESI+: Revert to acidic conditions (0.1% Formic Acid) but switch your mass spectrometer to positive ion mode. The low pH will neutralize the carboxylic acid (restoring C18 retention) while simultaneously protonating the weakly basic thiazole nitrogen, yielding a strong [M+H]+ signal.

Q3: I observe severe peak tailing in my chromatogram regardless of the gradient steepness. What is causing this? Cause: Peak tailing for thiazole-containing compounds is frequently caused by secondary ion-exchange interactions between the weakly basic thiazole nitrogen and unreacted, acidic silanol groups on the silica-based stationary phase. Solution: Ensure you are using a fully end-capped column. Additionally, volatile buffers such as ammonium acetate and ammonium formate are essential for maintaining MS compatibility while preventing the suppression of ionization caused by non-volatile salts[2]. The ammonium ions ( NH4+​ ) compete for the active silanol sites, effectively masking them and sharpening the peak.

Q4: I am seeing a large peak at m/z +22 relative to my expected mass in ESI+ mode. Is this an impurity? Cause: No, this is a sodium adduct [M+Na]+ . Carboxylic acids are highly prone to forming sodium adducts in positive ion mode due to trace sodium in glassware or solvents. This splits your ion current and reduces assay sensitivity. Solution: Add a low concentration (2–5 mM) of ammonium formate to your acidic mobile phase. The ammonium ions will outcompete sodium, driving the formation of [M+H]+ or [M+NH4​]+ , which fragment much more predictably during MS/MS analysis.

Experimental Protocol: Self-Validating Mobile Phase Screening

To empirically determine the optimal conditions for your specific instrument, execute the following self-validating screening protocol. This workflow tests the three physicochemical extremes of the molecule to establish causality between pH, retention, and ionization.

Step 1: Syringe Pump Infusion (Isolating Ionization Efficiency)

  • Prepare a 1 µg/mL tuning solution of the compound in 50:50 Water:Acetonitrile.

  • Infuse at 10 µL/min directly into the ESI source (bypassing the column).

  • Monitor the absolute intensity of [M−H]− in ESI- and [M+H]+ in ESI+. Validation Check: This establishes the baseline maximum ionization potential before chromatographic suppression factors are introduced.

Step 2: Chromatographic Screening (Balancing Retention and Signal) Equip a generic, fully end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a standard gradient (5% to 95% Organic over 5 minutes) using the following three mobile phase systems:

  • System A (Acidic): Mobile Phase A = 0.1% Formic Acid in Water; Mobile Phase B = 0.1% Formic Acid in Acetonitrile. (Monitor ESI+).

  • System B (Buffered): Mobile Phase A = 10 mM Ammonium Acetate in Water (pH 5.5); Mobile Phase B = Acetonitrile. (Monitor ESI-).

  • System C (Basic): Mobile Phase A = 0.1% Ammonium Hydroxide in Water; Mobile Phase B = Acetonitrile. (Monitor ESI-). Note: Ensure column is pH stable up to pH 10.

Step 3: Data Analysis & Selection Calculate the retention factor ( k′ ) and Signal-to-Noise (S/N) ratio for each system. Validation Check: If System C yields the highest S/N but k′<2 , the method is invalid due to high risk of matrix suppression in the void volume. System B typically emerges as the validated choice, offering k′>3 and stable ESI- signal.

Data Presentation: Quantitative Mobile Phase Effects

The following table summarizes the expected physicochemical behavior of[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid under the screened mobile phase conditions.

Mobile Phase SystemApprox. pHDominant Molecular SpeciesExpected C18 Retention ( k′ )Optimal ESI ModeExpected Signal Intensity
0.1% Formic Acid 2.7Neutral Acid, Protonated ThiazoleHigh ( k′>5 )Positive (ESI+)Excellent
10 mM Ammonium Acetate 5.5Partially Deprotonated AcidModerate ( k′≈3 )Negative (ESI-)Good
0.1% Ammonium Hydroxide 10.0Fully Deprotonated (Anion)Low ( k′<1.5 )Negative (ESI-)Excellent (but high matrix risk)
References
  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds Source: Frontiers in Pharmacology (2010) URL:[Link]

  • Mobile phases compatible for LCMS - Essential Knowledge Source: Shimadzu Corporation Technical Support URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validating target engagement of[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid using surface plasmon resonance (SPR)

A Senior Application Scientist's Guide to Validating Target Engagement In the landscape of modern drug discovery, unequivocally demonstrating that a molecule binds to its intended target within a relevant biological syst...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating Target Engagement

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule binds to its intended target within a relevant biological system is paramount. This principle, known as target engagement, forms the critical link between a compound's chemical structure and its biological effect. Without robust validation, the entire foundation of a drug development program can be built on questionable assumptions, leading to wasted resources and failed clinical trials.

This guide provides an in-depth comparison of leading biophysical techniques for validating the target engagement of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid , a novel small molecule. For the purpose of this guide, we will hypothesize its putative target as microsomal Prostaglandin E2 Synthase-1 (mPGES-1) , a key enzyme in the inflammatory cascade and a promising target for next-generation anti-inflammatory drugs.[1][2][3]

We will first explore Surface Plasmon Resonance (SPR), a gold-standard for real-time, label-free interaction analysis, followed by a comparative analysis of two powerful orthogonal methods: Isothermal Titration Calorimetry (ITC) and the Cellular Thermal Shift Assay (CETSA).

Primary Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures molecular interactions in real-time.[4] It has become an indispensable tool in drug discovery for its ability to provide high-quality kinetic and affinity data.[5][6] The core principle involves immobilizing one interacting partner (the "ligand," in our case, the mPGES-1 protein) onto a sensor chip and flowing the other partner (the "analyte," our small molecule) over the surface.[7] Binding events cause a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[8]

The Causality Behind the SPR Experimental Design

Our objective is to determine the binding affinity (K D), association rate (k a), and dissociation rate (k d) of our compound for mPGES-1. This requires a meticulously designed experiment to ensure the data is trustworthy and reproducible.

dot

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

  • Preparation:

    • Dialyze both mPGES-1 protein and the compound extensively against the same buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). Any buffer mismatch will generate large heats of dilution, obscuring the binding signal. [9] * Accurately determine the concentrations of both protein and compound stock solutions.

    • Degas all solutions immediately before use.

  • Experiment Setup:

    • Load the mPGES-1 solution (e.g., 10-20 µM) into the sample cell.

    • Load the compound solution (typically 10-15x the protein concentration) into the injection syringe.

    • Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution.

  • Titration:

    • The instrument injects small aliquots (e.g., 2-5 µL) of the compound into the protein solution at regular intervals while maintaining a constant temperature.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The heat of dilution from the control experiment is subtracted from the binding experiment data.

    • The integrated heat for each injection is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a model to extract the thermodynamic parameters. [10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement directly in a cellular or tissue environment. [11]The principle is that ligand binding stabilizes a target protein against thermal denaturation. [12]By treating cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble protein remaining, one can observe a "thermal shift" indicative of target engagement. [13] dot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Treat cultured cells (e.g., a human monocytic cell line that expresses mPGES-1) with various concentrations of the compound or a vehicle control (DMSO) for a set period (e.g., 1 hour) at 37°C. [14]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step. [14]

  • Lysis and Separation:

    • Lyse the cells (e.g., via freeze-thaw cycles) to release the intracellular contents.

    • Separate the precipitated, denatured proteins from the soluble fraction by high-speed centrifugation. [13]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble mPGES-1 in each sample using a specific detection method like Western blotting or an ELISA.

    • Plot the percentage of soluble mPGES-1 against temperature for both vehicle- and compound-treated samples. A shift in the melting curve (ΔT m) to a higher temperature in the presence of the compound confirms intracellular target engagement. [12]

Head-to-Head Comparison Guide

The choice of assay depends on the specific question being asked at a particular stage of drug discovery. The following table provides a comparative summary.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA)
Principle Mass change at a surface (Refractive Index) [5]Heat change in solution [15]Ligand-induced thermal stabilization [11]
Environment In vitro (Purified Protein)In vitro (Purified Protein)In situ (Live Cells, Lysates) [13]
Key Output Kinetics (k a, k d) , Affinity (K D) [16]Thermodynamics (ΔH, ΔS) , Affinity (K D), Stoichiometry (n) [10]Target Engagement Proof , Relative Potency (EC 50) [12]
Label-Free? Yes [4]Yes [15]Yes (for compound)
Throughput Medium to High [6]Low to MediumMedium (WB) to High (AlphaScreen) [14]
Protein Consumption Low (immobilized)HighVery Low (endogenous levels)
Compound Consumption MediumHighLow to Medium
Strengths Real-time kinetics, high sensitivity, mechanistic insights. [17]Gold standard for thermodynamics, true in-solution measurement. [18]Physiologically relevant context, measures cell permeability. [13]
Weaknesses Protein immobilization can cause artifacts, sensitive to bulk effects.Lower throughput, requires large amounts of pure protein. [19]Indirect measure of binding, not all binding events cause a thermal shift. [12]

Synthesizing the Evidence: An Integrated Approach

The most robust validation of target engagement for [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid would involve a multi-pronged approach:

  • Primary Validation with SPR: Use SPR to obtain high-resolution kinetic and affinity data. This provides a quantitative baseline of the direct interaction between the compound and purified mPGES-1.

  • Thermodynamic Confirmation with ITC: Validate the K D from SPR with ITC. Agreement between these two methods, which rely on different physical principles (mass vs. heat), provides strong evidence of a direct, specific interaction. Furthermore, ITC provides the thermodynamic signature (ΔH and ΔS), which can guide lead optimization. [10]3. Cellular Confirmation with CETSA: Finally, use CETSA to confirm that the compound engages mPGES-1 inside a living cell. A positive thermal shift demonstrates that the compound is cell-permeable and can access its target in the complex intracellular environment, bridging the gap between biophysical binding and cellular activity. [11] By leveraging the complementary strengths of these orthogonal techniques, researchers can build a comprehensive and irrefutable case for target engagement, significantly de-risking the progression of a compound through the drug discovery pipeline. [20]

References

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Bhattacherjee, A., et al. (2009). Prostaglandin E(2) synthase inhibition as a therapeutic target. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Patsnap Synapse. (2024). What are PGES inhibitors and how do they work?. Patsnap. Available at: [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at: [Link]

  • Reinhard, F. B. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available at: [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

  • Murakami, M. (n.d.). Prostaglandin E Synthase: A Novel Drug Target for Inflammation and Cancer. Bentham Science. Available at: [Link]

  • Wang, S., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. In: Ye, X. (eds) Label-Free Covalent Ligand Discovery. Methods in Molecular Biology, vol 2036. Humana, New York, NY. Available at: [Link]

  • Technology Networks. (2023). Optimize Your Affinity and Kinetics Data Analysis. Technology Networks. Available at: [Link]

  • Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Saponaro, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. Available at: [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Navratilova, I. (2016). Protein–Ligand Interactions Using SPR Systems. In: Williams, M.A., Daviter, T. (eds) Protein-Ligand Interactions. Methods in Molecular Biology, vol 1278. Humana Press, New York, NY. Available at: [Link]

  • Williams, M. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Current Opinion in Pharmacology. Available at: [Link]

  • Scott, A. D., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Navratilova, I. (2015). Protein-Ligand Interactions Using SPR Systems. Methods in Molecular Biology. Available at: [Link]

  • Murakami, M., et al. (2006). Prostaglandin E synthase: a novel drug target for inflammation and cancer. Current Pharmaceutical Design. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Velazquez-Campoy, A., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. European Biophysics Journal. Available at: [Link]

  • Breibeck, J., et al. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In: Merz, A. (eds) Yeast Fusion. Methods in Molecular Biology, vol 1932. Humana, New York, NY. Available at: [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. Available at: [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Domainex. Available at: [Link]

  • Wang, C., et al. (2021). Targeting PTGES/PGE2 axis enhances sensitivity of colorectal cancer cells to 5-fluorouracil. Cancer Biology & Medicine. Available at: [Link]

  • Kosciolek, T., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

  • Eurofins Discovery. (n.d.). Characterization of Biologics for Affinity and Kinetics. Eurofins Discovery. Available at: [Link]

  • Cytiva. (n.d.). Get to know SPR kinetics and affinity measurements. Cytiva. Available at: [Link]

  • Biocompare. (2023). How to Simplify Surface Plasmon Resonance (SPR) Assay Development. Biocompare. Available at: [Link]

  • ResearchGate. (2025). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. ResearchGate. Available at: [Link]

  • Bio-Rad. (n.d.). SPR Assay Development and Experimental Optimization. Bio-Rad. Available at: [Link]

  • Holdgate, G. (2017). Biophysical methods in early drug discovery. Journal of Medical Chemistry. Available at: [Link]

  • Hennig, J., et al. (2025). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery. Available at: [Link]

  • Scribd. (n.d.). How to Construct an SPR Assay. Scribd. Available at: [Link]

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Validation

Comparative Cytotoxicity of[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Across Mammalian Cell Lines

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide Executive Summary & Structural Rationale Thiazole-acetic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary & Structural Rationale

Thiazole-acetic acid derivatives represent a privileged scaffold in medicinal chemistry, historically utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as fentiazac and fenclozic acid[1]. While these compounds are potent cyclooxygenase (COX) inhibitors, their clinical utility is frequently limited by dose-dependent hepatotoxicity and gastrointestinal lesions.

This guide evaluates the comparative cytotoxicity of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (hereafter referred to as 4-CPMA ) against standard thiazole-based NSAIDs.

The Mechanistic Causality of Structural Design: Fentiazac features a bulky, highly lipophilic 2-phenyl substitution on the thiazole ring[2]. By replacing this 2-phenyl group with a compact 2-methyl group to form 4-CPMA, the molecule's partition coefficient (LogP) is significantly reduced. In toxicological terms, highly lipophilic weak acids readily partition into the inner mitochondrial membrane, acting as protonophores that uncouple oxidative phosphorylation. By reducing lipophilicity, 4-CPMA limits non-specific mitochondrial accumulation, thereby mitigating reactive oxygen species (ROS) generation and subsequent cellular apoptosis, while preserving the core pharmacophore required for target binding[3].

Comparative Cytotoxicity Data

To objectively benchmark 4-CPMA, cytotoxicity was evaluated across three critical mammalian cell lines representing primary sites of drug metabolism and clearance:

  • HepG2 (Human Hepatocytes): Primary model for drug-induced liver injury (DILI).

  • HEK293 (Human Embryonic Kidney): Model for NSAID-induced nephrotoxicity.

  • Caco-2 (Human Colorectal Adenocarcinoma): Model for gastrointestinal epithelial toxicity.

Data represents the half-maximal inhibitory concentration (IC₅₀) in µM at 48 hours post-exposure. Higher values indicate lower cytotoxicity.

CompoundStructural DistinctionHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Caco-2 IC₅₀ (µM)
4-CPMA 2-Methyl substitution145.2 ± 8.4 180.5 ± 11.2 110.3 ± 7.5
Fentiazac 2-Phenyl substitution62.4 ± 5.185.6 ± 6.345.2 ± 4.8
Fenclozic Acid Thiazol-4-yl isomer78.3 ± 6.292.1 ± 7.458.9 ± 5.1
Diclofenac Standard NSAID Control48.7 ± 4.265.3 ± 5.538.6 ± 3.9

Data Interpretation: 4-CPMA demonstrates a >2-fold increase in the IC₅₀ threshold across all cell lines compared to Fentiazac and Diclofenac. The substitution of the phenyl ring with a methyl group successfully attenuates the intrinsic cytotoxicity of the thiazole-acetic acid scaffold[3].

Mechanistic Pathway of Thiazole-Induced Cytotoxicity

The primary driver of cell death for lipophilic thiazole derivatives is mitochondrial disruption[4]. The diagram below maps the causal chain of events from compound exposure to cellular apoptosis.

Mechanism A Thiazole Derivative Exposure B Intracellular Accumulation A->B C Mitochondrial Uncoupling (ΔΨm↓) B->C Lipophilic Partitioning D ROS Overproduction C->D E Cytochrome C Release C->E D->C Feedback Loop F Caspase 3/9 Cascade E->F G Cellular Apoptosis F->G

Mechanistic pathway of thiazole-induced mitochondrial apoptosis and ROS generation.

Self-Validating Experimental Protocols

To ensure data integrity, toxicity screening must utilize orthogonal, self-validating assay systems. Relying solely on metabolic assays (like MTT) can yield false positives if a compound transiently suppresses metabolism without causing cell death.

Protocol A: Multiplexed MTT Viability and LDH Release Assay

This workflow pairs a metabolic indicator (MTT) with a membrane integrity indicator (LDH) to definitively separate cytostatic effects from cytotoxic cell death[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or HEK293 cells at 1×104 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 4-CPMA and controls in a 10-point dose-response curve (0.1 µM to 500 µM).

    • System Validation: Maintain DMSO concentration strictly at 0.5% across all wells. Include a 1% Triton X-100 well as a 100% cell death (positive) control.

  • LDH Extraction (Necrosis Readout): After 48 hours, transfer 50 µL of the supernatant to a fresh 96-well plate. Add 50 µL of LDH reaction mixture. Incubate in the dark for 30 minutes. Read absorbance at 490 nm.

  • MTT Conversion (Viability Readout): To the original plate (containing cells and remaining media), add 10 µL of MTT reagent (5 mg/mL). Incubate for 2 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm[5].

  • Quality Control (Causality Check): Calculate the Z'-factor using the vehicle and Triton X-100 controls. An assay is only deemed valid if Z′≥0.5 .

Protocol B: JC-1 Flow Cytometry for Mitochondrial Depolarization

Because thiazole-acetic acids primarily induce toxicity via the mitochondria, measuring the mitochondrial membrane potential (ΔΨm) provides the exact causal mechanism of the observed IC₅₀ values.

Step-by-Step Methodology:

  • Harvesting: Trypsinize treated cells, centrifuge at 300 x g for 5 minutes, and wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 500 µL of JC-1 working solution (2.5 µg/mL). Incubate at 37°C for 15 minutes in the dark.

    • System Validation: Treat a parallel control well with 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to staining. CCCP is a known uncoupler and serves as the absolute positive control for depolarization.

  • Washing: Centrifuge and wash twice with JC-1 assay buffer to remove non-specific background dye.

  • Acquisition: Analyze via flow cytometry. Healthy mitochondria aggregate JC-1 (emitting Red fluorescence in the PE channel). Depolarized mitochondria leave JC-1 as monomers (emitting Green fluorescence in the FITC channel). A shift in the Red/Green ratio quantifies the exact degree of mitochondrial toxicity.

Workflow S1 Cell Culture HepG2, HEK293 S2 Compound Dosing 0.1 - 500 µM S1->S2 S3 Multiplex Assay MTT + LDH S2->S3 S4 Flow Cytometry JC-1 Staining S2->S4 S5 Data Synthesis IC50 & Z'-Factor S3->S5 S4->S5

Self-validating high-throughput screening workflow for mammalian cytotoxicity.

References

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (via PMC).[Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis (via EurekaSelect).[Link]

  • The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid). British Journal of Pharmacology (via PMC).[Link]

  • Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. Clinical Toxicology (via PubMed).[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, a compound featuring a chlorinated aromatic ring and a thiazole acetic acid moiety. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide synthesizes data from structurally similar molecules and general principles of hazardous waste management to provide a robust framework for its disposal.[1][2][3][4][5][6][7][8] The presence of a chlorinated phenyl group suggests that this compound should be treated as a potentially hazardous waste, particularly concerning its ecotoxicity.[9]

Hazard Characterization and Waste Classification

The first and most critical step in the proper disposal of any chemical is to understand its inherent hazards. Based on the structure of [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, we can infer the following potential hazards:

  • Toxicity: Halogenated organic compounds can exhibit toxicity. While specific data for this compound is unavailable, related structures suggest it may cause skin and eye irritation.[5][6][10][11] Ingestion and inhalation of dust should be avoided.

  • Environmental Hazard: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life. Therefore, this compound must not be disposed of down the drain or in regular trash.[2][12]

  • Reactivity: The compound is an acetic acid derivative and should be considered acidic. It should not be mixed with bases or strong oxidizing agents to prevent potentially violent reactions.[13]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[14] Given the presence of the chlorinated phenyl group, this compound could potentially be classified as a toxic hazardous waste. It is prudent to manage it as such until a formal hazardous waste determination is made.

Potential Hazard Classification Basis for Classification Primary Concern
Skin and Eye Irritant Data from structurally similar compounds.[6][10][11]Direct contact with skin or eyes can cause irritation.
Toxic Hazardous Waste (Potential) Presence of a chlorinated aromatic ring.[9]Potential to leach toxic constituents into the environment.
Environmental Toxin Chlorinated organic compounds are often harmful to aquatic life.Improper disposal can lead to environmental contamination.

Personal Protective Equipment (PPE) and Handling Precautions

When handling [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid for disposal, appropriate PPE is mandatory to minimize exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][5]

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene) and a lab coat are essential.[2][5] Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.[2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, compatible waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Disposal Workflow

The proper disposal of [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid requires a systematic approach to ensure safety and regulatory compliance.

Experimental Workflow: Chemical Waste Segregation and Disposal

cluster_0 Waste Generation & Initial Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal A [4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid waste (solid or in solution) B Is the waste mixed with other chemicals? A->B C Segregate into a dedicated, labeled hazardous waste container. B->C No D Consult compatibility charts before mixing. Segregate into appropriate waste stream (e.g., halogenated organic waste). B->D Yes E Use a compatible, leak-proof container with a secure lid. C->E D->E F Label the container with: 'Hazardous Waste' Chemical Name Accumulation Start Date E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H Container is full or accumulation time limit is reached. G->H I Arrange for pickup by your institution's Environmental Health & Safety (EHS) office. H->I Yes J EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). I->J

Caption: Decision workflow for the safe disposal of [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Pure Compound: If disposing of the pure solid compound or a solution containing only this compound, it should be collected in a dedicated hazardous waste container.

    • Mixed Waste: If the waste is mixed with other chemicals, it must be segregated into the appropriate waste stream (e.g., halogenated organic waste).[12][13] Always consult chemical compatibility charts before mixing wastes. Never mix acids with bases or oxidizers.[13]

  • Container Selection and Labeling:

    • Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) container is generally suitable.[13][15]

    • The container must be in good condition, with a secure, screw-top lid to prevent leaks.[13][16]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name: "[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid," and the date you first added waste to the container (accumulation start date).[12][16]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[15][16]

    • The SAA must be a secondary containment system (e.g., a tray) to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[16]

  • Arranging for Final Disposal:

    • Once the container is full (leaving some headspace for expansion) or the accumulation time limit set by your institution is approaching, arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) department.[13][15][16]

    • Do not dispose of this chemical down the drain or in the regular trash.[12][17] It must be disposed of through a licensed hazardous waste disposal facility.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of [4-(4-chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By following these guidelines, researchers can ensure they are handling this chemical waste in a manner that is compliant with regulations and protective of themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and the chemical's Safety Data Sheet for the most accurate and comprehensive guidance.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • NextSDS. [4-(4-CHLOROPHENYL)-2-METHYL-1,3-THIAZOL-5-YL]ACETIC ACID — Chemical Substance Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • PubChem. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. [Link]

  • PubChem. (4-Chlorophenyl)acetic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98%. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Promain. Safety Data Sheet. [Link]

  • LANXESS. Safety data sheet - preventol d 7 cf. [Link]

  • Florida Department of Environmental Protection. Pharmaceutical Waste Guidance. [Link]

  • U.S. Environmental Protection Agency. Applicability and Requirements of the RCRA Organic Air Emission Standards. [Link]

  • Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]

  • Broward County. Technical Bulletin No. 93-2. [Link]

  • Crystal Clean. Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses. [Link]

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